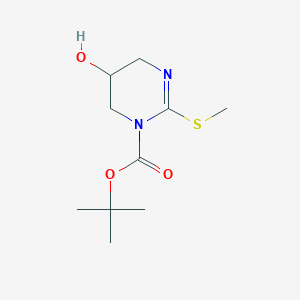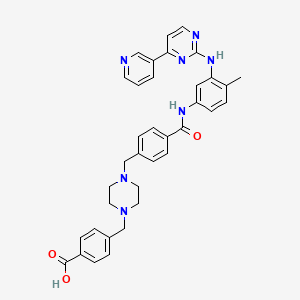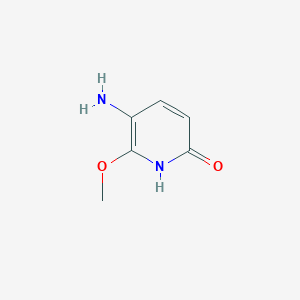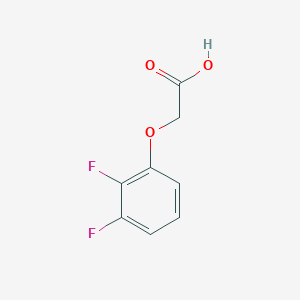
2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,4,5-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The molecular formula of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H2D5Cl3, and it is used primarily in scientific research due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl followed by deuteration. The reaction conditions include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The deuteration process involves the exchange of hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like gas chromatography and mass spectrometry is common to monitor the production process and ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated biphenyl quinones, while reduction can yield dechlorinated biphenyls .
科学的研究の応用
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a standard for analytical methods like gas chromatography and mass spectrometry.
Biology: In studies of the environmental impact and biological effects of PCBs.
Medicine: In research on the toxicological effects of PCBs and their metabolites.
Industry: As a reference material for quality control in the production of PCBs.
作用機序
The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
類似化合物との比較
Similar Compounds
2,4,5-Trichlorobiphenyl: The non-deuterated form of the compound.
2,4,4’-Trichlorobiphenyl: A similar PCB congener with chlorine atoms at different positions.
2,2’,5-Trichlorobiphenyl: Another PCB congener with a different substitution pattern.
Uniqueness
The uniqueness of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its deuterated nature, which makes it useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for the differentiation between the compound and its non-deuterated counterparts in mass spectrometric analysis .
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
262.6 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChIキー |
VGVIKVCCUATMNG-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)








